2-(2,2,2-Trifluoroethyl)morpholine

Übersicht

Beschreibung

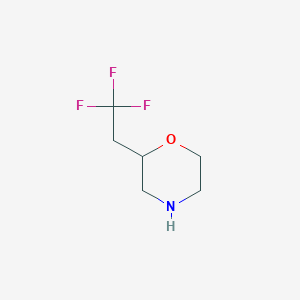

2-(2,2,2-Trifluoroethyl)morpholine is a morpholine derivative containing a trifluoromethyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethyl)morpholine typically involves the reaction of morpholine with 2,2,2-trifluoroethyl halides under basic conditions. A common method includes the use of sodium hydride as a base and 2,2,2-trifluoroethyl bromide as the alkylating agent . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems helps in maintaining consistent reaction conditions and product quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,2,2-Trifluoroethyl)morpholine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions typically target the trifluoromethyl group, converting it to a difluoromethyl group.

Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, difluoromethyl derivatives, and various substituted morpholine compounds .

Wissenschaftliche Forschungsanwendungen

Overview

2-(2,2,2-Trifluoroethyl)morpholine is a fluorinated morpholine derivative that has garnered attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a trifluoroethyl group, which imparts distinct physical and chemical characteristics, making it suitable for diverse applications, particularly in pharmaceuticals and materials science.

Pharmaceutical Applications

The incorporation of trifluoromethyl groups into drug molecules is known to enhance their pharmacological properties. The following sections detail specific applications of this compound in the pharmaceutical industry:

Anticancer Activity

Research has demonstrated that compounds containing trifluoroethyl groups exhibit moderate anticancer activity. A study evaluated a series of trifluoromethyl-substituted ureas derived from 3,3,3-trifluoroethyl isocyanate, which showed notable activity against various cancer cell lines including leukemia and non-small cell lung cancer at concentrations as low as M . This highlights the potential of this compound derivatives in developing new anticancer agents.

Neuropharmacology

Morpholine derivatives have been investigated for their effects on neurotransmitter systems. Specifically, novel morpholine derivatives have been reported to possess antidepressant properties, suggesting that this compound could be explored further for its potential in treating mental health disorders .

Material Science Applications

The unique properties of fluorinated compounds make them valuable in material science, particularly in the development of advanced materials.

Polymer Chemistry

Fluorinated morpholines can act as building blocks for synthesizing fluorinated polymers. For instance, poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) has been utilized in creating highly transparent diblock copolymer vesicles, demonstrating the utility of trifluoromethyl-substituted compounds in polymer applications . The incorporation of such compounds can enhance the thermal stability and chemical resistance of polymers.

Coatings and Surfactants

Due to their hydrophobic nature and surface-active properties, fluorinated morpholines can be used in formulating coatings and surfactants that require low surface energy and high durability. These properties are particularly advantageous in applications requiring resistance to environmental factors such as moisture and chemicals.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of morpholine with trifluoroacetaldehyde or related reagents under controlled conditions to yield the desired product with high purity . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and assess purity.

Wirkmechanismus

The mechanism of action of 2-(2,2,2-Trifluoroethyl)morpholine involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. It can interact with enzymes and receptors, modulating their activity through hydrogen bonding and hydrophobic interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(2,2,2-Trifluoroethyl)amine

- 2-(2,2,2-Trifluoroethyl)ethanol

- 2-(2,2,2-Trifluoroethyl)benzene

Uniqueness

2-(2,2,2-Trifluoroethyl)morpholine is unique due to the presence of both a morpholine ring and a trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased stability and enhanced biological activity, making it a valuable compound in various fields of research .

Biologische Aktivität

2-(2,2,2-Trifluoroethyl)morpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoroethyl group is known to enhance the pharmacological profile of compounds by improving their metabolic stability and bioavailability. This article explores the biological activity of this compound, focusing on its synthesis, biological evaluations, and implications for therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine with trifluoroethylamine. This process can be optimized using various synthetic methodologies to achieve high yields and purity. For example, one study reported a successful synthesis route that utilized a one-pot protocol to efficiently obtain the desired morpholino derivative with significant yields .

1. Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound using various human tumor cell lines. The National Cancer Institute (NCI) conducted screenings that demonstrated notable activity against several cancer types, including leukemia and non-small cell lung cancer. The compound exhibited cytotoxic effects at concentrations as low as , suggesting its potential as an anticancer agent .

Table 1: Anticancer Activity of this compound

| Cell Line Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Leukemia | 0.021 | Induction of apoptosis |

| Non-small cell lung cancer | 0.035 | Inhibition of cell proliferation |

| Renal cancer | 0.045 | Cell cycle arrest |

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it significantly reduced the production of nitric oxide (NO) in LPS-stimulated macrophage cells. This effect was attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory responses .

Table 2: Anti-inflammatory Activity

| Treatment | NO Production (µM) | iNOS Expression (Relative Units) | COX-2 Expression (Relative Units) |

|---|---|---|---|

| Control | 25 | 1 | 1 |

| 2-(Trifluoroethyl)morpholine | 10 | 0.5 | 0.6 |

Mechanistic Insights

Molecular docking studies have indicated that this compound interacts favorably with the active sites of iNOS and COX-2 enzymes. The trifluoroethyl group enhances hydrophobic interactions within these binding sites, contributing to its efficacy in inhibiting inflammatory pathways .

Case Studies

Case Study 1: Anticancer Screening

In a recent screening involving various morpholine derivatives, this compound was highlighted for its superior potency against specific cancer cell lines compared to other analogs lacking the trifluoroethyl substitution. This underscores the significance of substituent effects in drug design .

Case Study 2: Inflammation Model

A model using RAW 264.7 macrophages demonstrated that treatment with this morpholine derivative led to a marked reduction in pro-inflammatory cytokines and mediators. The findings suggest its potential utility in developing therapies for chronic inflammatory diseases .

Eigenschaften

IUPAC Name |

2-(2,2,2-trifluoroethyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO/c7-6(8,9)3-5-4-10-1-2-11-5/h5,10H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMOJDDZEUIYNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.